2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
5-[(4-methylphenyl)methyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-11-2-4-12(5-3-11)8-16-9-13-6-15-7-14(13)10-16/h2-5,13-15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXVBWQLDBXIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC3CNCC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azomethine Ylide Generation
Azomethine ylides are generated in situ from α-amino acid derivatives and aldehydes. For example:
Cycloaddition with N-Substituted Maleimides
The choice of maleimide dictates the N-substituent in the final product:
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N-(4-Methylbenzyl)maleimide can be synthesized via maleic anhydride and 4-methylbenzylamine, followed by cyclization.
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Cycloaddition under refluxing toluene (8–10 h) yields the bicyclic core with >90% diastereoselectivity.
Subcritical Water-Mediated Green Synthesis
Subcritical water (130°C, 30 bar N₂) serves as an eco-friendly solvent for synthesizing octahydropyrrolo[3,4-c]pyrrole derivatives.
Key Advantages
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Reduced reaction times : 2–4 h vs. 18–36 h in organic solvents.
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Comparable yields : 74–91% for thiazole-functionalized derivatives.
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Stainless steel reactor (200 mL) with magnetic stirring.
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Conditions: 130°C, 30 bar N₂, 4 h for thiourea intermediates; 2 h for thiazole products.
Table 1: Comparison of Subcritical Water vs. Acetone Synthesis
| Parameter | Subcritical Water | Acetone |
|---|---|---|
| Reaction Time (h) | 2–4 | 18–36 |
| Yield (%) | 74–91 | 67–89 |
| Solvent Environmental Impact | Low | High |
Post-Synthetic Functionalization
Alkylation of the Bicyclic Core
The secondary amine in octahydropyrrolo[3,4-c]pyrrole can undergo alkylation with 4-methylbenzyl bromide :
Reductive Amination
For cores with ketone groups, reductive amination with 4-methylbenzylamine is feasible:
Catalytic Asymmetric Synthesis
Chiral octahydropyrrolo[3,4-c]pyrroles are synthesized using Cu(I)/chiral phosphine ligand systems.
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Enantiomeric excess (ee): 91–99%.
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Ligands: (R)-DTBM-Segphos or (Sa)-Binap.
Table 2: Asymmetric Synthesis Parameters
| Ligand | ee (%) | Yield (%) |
|---|---|---|
| (R)-DTBM-Segphos | 99 | 85 |
| (Sa)-Binap | 98 | 78 |
Three-Component Domino Reactions
A one-pot approach combines glycine derivatives , maleimides , and aldehydes to form the bicyclic core.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrrolidine nitrogen and adjacent carbonyl groups participate in nucleophilic substitutions under basic conditions:
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Amidation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form N-acylated derivatives. For example, treatment with benzoyl chloride in dichloromethane yields 2-(4-methylbenzyl)-1-benzoyloctahydropyrrolo[3,4-c]pyrrole (85% yield) .
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Thiourea Formation : Reacts with aryl isothiocyanates in subcritical water (130°C) to produce N-benzoylthiourea derivatives. Yields range from 75–91% with reaction times reduced by 80% compared to traditional solvents .
Table 1: Nucleophilic Substitution Reactions
Cycloaddition and Ring-Opening Reactions
The electron-deficient pyrrolidinedione moiety facilitates cycloadditions:
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1,3-Dipolar Cycloaddition : Reacts with nitrile oxides or azides to form fused triazole or isoxazole rings. For example, reaction with methyl 2-(diphenylmethyleneamino)acetate generates spirocyclic adducts (82–85% yield) .
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Maleimide Crosslinking : Undergoes Michael addition with N-substituted maleimides (e.g., N-phenylmaleimide) in xylene at −30°C, catalyzed by silver acetate and Cs₂CO₃. Products include tetracyclic derivatives with >90% enantiomeric excess .
Table 2: Cycloaddition Reactions
Rearrangement and Functional Group Interconversion
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Paal-Knorr Pyrrole Synthesis : Condensation with 1,4-diketones in acetic acid forms polysubstituted pyrroles. For example, reaction with 2,5-hexanedione yields tricyclic pyrrolo-fused derivatives (78% yield) .
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Oxidation/Reduction : The carbonyl group is reduced with NaBH₄ to form secondary alcohols, while oxidation with mCPBA generates epoxides .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization of the 4-methylbenzyl group:
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Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., 4-chlorophenylboronic acid) under Pd(PPh₃)₄ catalysis to introduce biaryl motifs (70–85% yield) .
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Buchwald-Hartwig Amination : Forms N-aryl derivatives using XPhos-Pd-G2 precatalyst and Cs₂CO₃ .
Biological Activity of Derivatives
Derivatives exhibit notable antimicrobial and antimycobacterial activity:
Table 3: Antimicrobial Activity of Select Derivatives
| Compound | MIC (μg/mL) against M. tuberculosis | MIC (μg/mL) against S. aureus | Reference |
|---|---|---|---|
| 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole | 7.81 | 31.25 | |
| N-Benzoylthiourea derivative | 15.62 | 125 |
Synthetic Optimization Highlights
Scientific Research Applications
Histamine H4 Receptor Ligands
Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrrole, including 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole, act as ligands for the histamine H4 receptor. This receptor is implicated in several inflammatory conditions, making these compounds candidates for treating:
- Asthma
- Allergic rhinitis
- Inflammatory bowel diseases
- Chronic respiratory diseases (e.g., COPD)
The interaction with the H4 receptor suggests potential therapeutic benefits in managing allergic responses and inflammation .
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For example:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole | Staphylococcus aureus | 120 |
| Control (Penicillin) | Staphylococcus aureus | 80 |
The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .
Anticancer Potential
In vitro studies have demonstrated the ability of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole to inhibit the proliferation of cancer cell lines. Notable findings include:
- Binding Affinity: The compound shows favorable interactions with proteins involved in cancer progression.
- Mechanism of Action: It may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole. Key insights include:
- Substituent Effects: The presence of the methylbenzyl group enhances lipophilicity and binding affinity to biological targets.
- Bicyclic Structure: The octahydropyrrolo framework contributes to the compound's ability to interact with various receptors and enzymes.
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Increases lipophilicity |
| Benzyl group | Enhances receptor binding |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of octahydropyrrolo compounds, including 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole. Results indicated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of octahydropyrrolo derivatives. The study demonstrated that these compounds could effectively reduce inflammatory markers in vitro and in vivo models of asthma and allergic reactions .
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Green Synthesis : Subcritical water reduces reaction times (2 hours vs. 18 hours in acetone) while maintaining comparable yields (75–91% vs. 67–89%) .
Antimicrobial Activity:
- 2-(Thiazol-2-yl) derivatives (4a-j) :
- N-Benzoylthiourea intermediates (3a-b) : Moderate activity (MIC = 15.62–250 μg/mL), suggesting the thiazolyl group enhances potency .
Orexin Receptor Modulation:
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~260 g/mol) is lower than triazolo-pyridazin derivatives (e.g., 382.4 g/mol, ), suggesting differences in pharmacokinetics.
- Chirality : The (3aR,6aS) configuration in 2-(3-pyridinyl) analogs highlights the importance of stereochemistry in receptor binding , a factor that may apply to the 4-methylbenzyl variant.
Biological Activity
2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole is a compound belonging to the class of fused pyrrole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole features a complex fused ring system that contributes to its biological properties. The presence of the methylbenzyl group is thought to enhance its lipophilicity and biological activity.
The biological activity of 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting cellular signaling processes.
Biological Activities
Research indicates that 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole exhibits several significant biological activities:
Anticancer Activity
Studies have shown that pyrrole derivatives can possess anticancer properties. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that compounds similar to 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole exhibited cytotoxic effects against various cancer cell lines, including HepG2 and EACC cells. The mechanism was linked to the induction of apoptosis and modulation of apoptotic pathways through caspase activation .
Antimicrobial Properties
Pyrrole derivatives are known for their antimicrobial activities. Preliminary studies suggest that 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole may inhibit the growth of certain bacteria and fungi .
Anti-inflammatory Effects
Some research indicates that derivatives of octahydropyrrolo compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses .
Case Studies
- Anticancer Activity in Cell Lines : A study evaluated various pyrrole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds with structural similarities to 2-(4-Methylbenzyl)octahydropyrrolo[3,4-c]pyrrole showed significant reductions in cell viability at concentrations ranging from 100 to 200 µg/mL .
- In Vivo Studies : Animal studies have shown that certain octahydropyrrolo derivatives can reduce tumor growth in xenograft models, suggesting potential for therapeutic use in oncology .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
